N-ethylmaleimide
Overview
Description
N-ethylmaleimide (NEM) is a reagent known for its ability to modify proteins by targeting sulfhydryl groups. It is widely used in biochemical studies to block these groups in proteins and peptides, which can be crucial for understanding protein structure and function . NEM's reactivity with sulfhydryl groups varies among different proteins, and it has been noted that its reaction rates are not as rapid as previously assumed when interacting with ribosomal protein sulfhydryl groups .
Synthesis Analysis
The synthesis of NEM-related compounds, such as N-cyclohexylmaleimide, involves dehydration and ring closure of the corresponding maleamic acid. This process is facilitated by catalysts, which can include a mixture of sulfuric acid and triethylamine. The choice of catalyst and solvent can significantly affect the reaction, highlighting the importance of reaction conditions in the synthesis of NEM derivatives .
Molecular Structure Analysis
The molecular structure of NEM has been studied in the context of the N-ethylmaleimide-sensitive fusion protein (NSF). NSF is a cytosolic ATPase essential for vesicle fusion reactions within cells. The crystal structure of NSF's hexamerization domain reveals a nucleotide-binding and a helical domain, providing insights into how ATP hydrolysis is coupled to structural changes in the protein. This structural information is critical for understanding the molecular mechanisms of intracellular transport and the role of NEM in modulating these processes .
Chemical Reactions Analysis
NEM's chemical reactivity is not limited to sulfhydryl groups; it can also react with amino groups. The reaction with L-cysteine, for example, results in a stable addition product, and the specificity of NEM toward SH groups can be quantified by comparing the amounts of ethylamine and S-succinylcysteine released upon hydrolysis. These reactions are central to the use of NEM in probing the structure and function of proteins and peptides .
Physical and Chemical Properties Analysis
The physical and chemical properties of NEM are reflected in its interactions with various biological systems. For instance, NEM has been shown to affect potassium transport in human red blood cells, with a more pronounced effect on younger cells compared to older ones. This suggests that NEM can modulate ion transport processes, which are critical for cell function and homeostasis . Additionally, NEM can irreversibly inhibit the binding of certain ligands to protein sites, as demonstrated by its effect on the binding of [3H]threo-(±)-methylphenidate to the dopamine transport complex in rat striatal tissue. This inhibition is due to the modification of cysteinyl residues, which are essential for the activity of the transport complex .
Furthermore, NEM's reducing enzyme has been purified from Candida lipolytica, revealing that it can use both NADPH and NADH as electron donors. This enzyme catalyzes the reduction of the carbon-carbon double bond in five-membered ring compounds with conjugated carbonyl groups, which is indicative of the diverse chemical reactions that NEM can undergo .
Scientific Research Applications
Role in Protein Studies
NEM has been instrumental in studying the properties of proteins, particularly in the context of their structure and interaction dynamics. For instance, it's used to investigate the formation of disulfide crosslinks in proteins like whey proteins and caseins. Studies have shown that NEM can influence the gelation properties of whey proteins by altering disulfide crosslinking (Zhao Lei et al., 2016). Similarly, in caseins, NEM aids in understanding how cross-linking intensity affects the physical properties of acidified milk gels (D. Jaros et al., 2010).
Understanding Cellular Mechanisms
NEM is crucial in exploring the functions and mechanisms of cellular components. It plays a significant role in studying the NSF (N-ethylmaleimide-sensitive factor), a key factor in eukaryotic trafficking. Research has provided insights into the structure and molecular mechanism of NSF in processes like neurotransmitter release (Minglei Zhao et al., 2016). Additionally, NEM is used to understand the impact of thiol-modifying agents on neurons, specifically regarding the cytosolic concentration of ions like Zn(2+) and Ca(2+) (J. Gibon et al., 2010).
Applications in Cancer Research
NEM has applications in cancer research, particularly in studying the redox status and apoptosis in cancer cells. For example, its impact on the glutathione system and redox potential in breast cancer cells has been investigated, with findings suggesting potential therapeutic applications (E. V. Shakhristova et al., 2016).
Role in Neurological Research
In neurological research, NEM has been used to study conditions like early infantile epileptic encephalopathy. Research has linked mutations in NSF, which is sensitive to NEM, with this neurological disorder (Hisato Suzuki et al., 2019).
Investigating Food Science and Nutrition
In food science, NEM is used to understand the interactions in protein-stabilized emulsions, crucial for various food products. Its role in blocking sulfhydryl groups helps in studying the impact on emulsion stability and protein interactions (Mangang Wu et al., 2021).
Safety And Hazards
Future Directions
NEM is a well-known Michael acceptor, which reacts rapidly and irreversibly with thiol and prevents disulfide bond formation . Based on thiol conjugation to NEM, recently, the concentration of GSH was determined in human blood using NMR spectroscopy . This could potentially impact areas including metabolomics, small molecule synthesis, and bioconjugation chemistry .
properties
IUPAC Name |
1-ethylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFGOPSGAURCEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25668-22-8 | |
Record name | 1H-Pyrrole-2,5-dione, 1-ethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25668-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1059573 | |
Record name | Maleic acid N-ethylimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless crystals; [Sigma-Aldrich MSDS] | |
Record name | N-Ethylmaleimide | |
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Product Name |
N-ethylmaleimide | |
CAS RN |
128-53-0, 25668-22-8 | |
Record name | N-Ethylmaleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | N-Ethylmaleimide | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128530 | |
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Record name | N-Ethylmaleimide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02967 | |
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Record name | NSC92547 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92547 | |
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Record name | N-ethylmaleimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7638 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1H-Pyrrole-2,5-dione, 1-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Maleic acid N-ethylimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylmaleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.449 | |
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Record name | N-ETHYLMALEIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3C74ACM9V | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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